An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)benzenesulfonamide, a fluorinated organic compound with significant potential in medicinal chemistry. This document details its chemical and physical properties, a likely synthetic route, and its emerging role as a scaffold for the development of novel therapeutics, particularly in oncology. A key focus is its activity as an inhibitor of the S100A2-p53 protein-protein interaction, a pathway implicated in pancreatic cancer. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of 3,5-Bis(trifluoromethyl)benzenesulfonamide and its Precursor
| Property | 3,5-Bis(trifluoromethyl)benzenesulfonamide | 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride |
| CAS Number | 39213-22-4 | 39234-86-1[1][2][3] |
| Molecular Formula | C₈H₅F₆NO₂S | C₈H₃ClF₆O₂S[1][2][4] |
| Molecular Weight | 293.19 g/mol | 312.62 g/mol [1][2] |
| Appearance | Solid | White to Orange to Green powder to lump[4] |
| Melting Point | Not available | 34-38 °C[2][4] |
| Boiling Point | Not available | 248.3 ± 40.0 °C at 760 mmHg[4] |
| Solubility | Not available | Soluble in Toluene[4] |
Synthesis
A plausible and common method for the synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide involves the reaction of its corresponding sulfonyl chloride with ammonia. This is a standard procedure in organic chemistry for the formation of sulfonamides.
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide
While a specific protocol for 3,5-Bis(trifluoromethyl)benzenesulfonamide is not detailed in the available literature, a general procedure for the synthesis of sulfonamides from sulfonyl chlorides can be adapted.
Materials:
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
An appropriate organic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent like THF or DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution. A white precipitate is expected to form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add deionized water to the reaction mixture.
-
If a precipitate is present, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, if the product is in the organic layer, separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
The crude 3,5-Bis(trifluoromethyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
dot
Caption: General workflow for the synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonamide.
Biological Activity and Mechanism of Action
Recent research has highlighted the potential of N-substituted 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives as potent inhibitors of the S100A2-p53 protein-protein interaction, which is a validated drug target in pancreatic cancer.[5][6][7][8]
The S100A2-p53 Signaling Pathway in Pancreatic Cancer
The S100A2 protein, a calcium-binding protein, is known to be upregulated in pancreatic cancer.[6][7] It plays a crucial role in cell signaling and has been shown to interact with the tumor suppressor protein p53.[5][6][7][9] This interaction inhibits the transcriptional activity of p53, thereby preventing p53-mediated apoptosis and promoting cancer cell proliferation.[8][9]
Caption: Workflow for a typical MTT cell viability assay.
Conclusion
3,5-Bis(trifluoromethyl)benzenesulfonamide is a valuable building block in medicinal chemistry. Its derivatives have demonstrated promising activity as inhibitors of the S100A2-p53 interaction, a key pathway in the progression of pancreatic cancer. This technical guide provides essential information on its properties, synthesis, and biological relevance, serving as a foundation for further research and development in this area. The provided experimental protocols offer a starting point for the synthesis and evaluation of this and related compounds as potential therapeutic agents.
References
- 1. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride | C8H3ClF6O2S | CID 520945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride 97 39234-86-1 [sigmaaldrich.com]
- 3. 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride [oakwoodchemical.com]
- 4. 39234-86-1 | 3,5-BIS(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE [fluoromart.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Investigation of the terminal aromatic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Small molecule inhibitors targeting the S100A2-p53 complex for potential treatments of pancreatic cancer - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 9. The calcium-binding protein S100A2 interacts with p53 and modulates its transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

